![molecular formula C42H45EuF21O6 B1582792 ユウロピウム(3+);2,2,3,3,4,4,4-ヘプタフルオロ-1-(4,7,7-トリメチル-3-オキソ-2-ビシクロ[2.2.1]ヘプタニリデン)ブタン-1-オラート CAS No. 34788-82-4](/img/new.no-structure.jpg)

ユウロピウム(3+);2,2,3,3,4,4,4-ヘプタフルオロ-1-(4,7,7-トリメチル-3-オキソ-2-ビシクロ[2.2.1]ヘプタニリデン)ブタン-1-オラート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

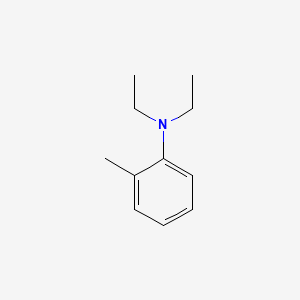

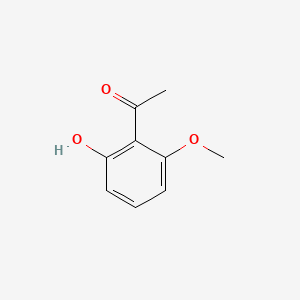

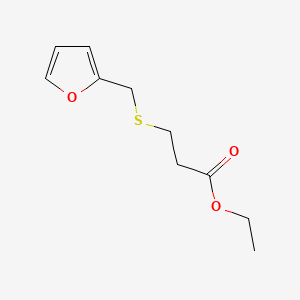

Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate is a useful research compound. Its molecular formula is C42H45EuF21O6 and its molecular weight is 1196.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. 核磁気共鳴(NMR)シフト試薬 この化合物は、光学活性NMRシフト試薬として使用されます。 .

光学センサー

ユウロピウム化合物は、環境モニタリングや生物医学的用途に不可欠な、農薬、生体分子(タンパク質、ペプチド、核酸、ホルモン、薬物)を検出するための光学センサーで使用されています .

電子製造

これらの化合物は、その独特の光学特性により、ポータブルコンピュータ、通信機器、家電製品の製造に役割を果たしています .

オプトエレクトロニクスデバイス

ユウロピウムドープ材料は、シリコン基板上に成長させることができる可視レーザーなどのオプトエレクトロニクスデバイスに使用され、これは通信やデータ処理にとって重要です .

光触媒

これらは、車両排気ガスや水質汚染物質を分解する光触媒の調製に関与しており、環境保護の取り組みの一環となっています .

フォトニック材料

表示や照明など、さまざまな用途に使用されるフォトニック材料の製造は、ユウロピウム化合物が貴重なもう1つの分野です .

磁気光学メモリとモジュレーター

これらの化合物は、タンパク質、DNAの生物学的検出のための磁気光学メモリとモジュレーターにも使用され、診断における実用的な用途につながります .

量子コンピューティング

量子コンピューティングにおける潜在的な用途のために、ユウロピウムドープ化合物の研究が行われています。その磁気的および光学的特性を活用して、量子情報処理用の量子ビットを作成できます .

特性

CAS番号 |

34788-82-4 |

|---|---|

分子式 |

C42H45EuF21O6 |

分子量 |

1196.7 g/mol |

IUPAC名 |

europium;(3Z)-3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/3C14H15F7O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3;/b3*9-7-; |

InChIキー |

UEMCHUNQCAYUSF-NCJHBDPTSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Eu+3] |

異性体SMILES |

CC1(C2(C(=O)/C(=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.[Eu] |

正規SMILES |

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.[Eu] |

Key on ui other cas no. |

34788-82-4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。